1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group
Mechanism of Action
- Cathepsin K plays a crucial role in bone remodeling, particularly in osteoclasts. It is involved in the degradation of collagen and other extracellular matrix proteins within bone tissue .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in peptide bond formation, where it acts as a protecting group for amine functionalities. This interaction is crucial for the selective synthesis of peptides, as it prevents unwanted side reactions by temporarily blocking reactive sites on the amino acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering the metabolic pathways within the cell. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound can be metabolized by enzymes involved in the synthesis and degradation of peptides, leading to changes in the concentration of these biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and distributed to specific organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
- 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid
- 1-((Benzyloxy)carbonyl)-3-methylpiperidine-4-carboxylic acid
- 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid
Uniqueness: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the piperidine ring.
Properties
IUPAC Name |
5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.